molecular formula C6H8Cl3N3O4S2 B589457 4-Amino-5,6-dichloro-1,3-benzenedisulfonamide Hydrochloride CAS No. 1329838-65-4

4-Amino-5,6-dichloro-1,3-benzenedisulfonamide Hydrochloride

Cat. No.: B589457
CAS No.: 1329838-65-4
M. Wt: 356.617
InChI Key: OANDTPKPHRJPTL-UHFFFAOYSA-N
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Description

4-Amino-5,6-dichloro-1,3-benzenedisulfonamide Hydrochloride is a chemical compound with the molecular formula C6H8Cl3N3O4S2. It is known for its unique structure and properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5,6-dichloro-1,3-benzenedisulfonamide Hydrochloride typically involves the chlorination of 1,3-benzenedisulfonamide followed by amination. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and amination processes, utilizing advanced chemical reactors and purification systems to achieve high yields and purity. The exact methods can vary depending on the manufacturer and the intended application of the compound .

Chemical Reactions Analysis

Types of Reactions

4-Amino-5,6-dichloro-1,3-benzenedisulfonamide Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions efficiently .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

4-Amino-5,6-dichloro-1,3-benzenedisulfonamide Hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Amino-5,6-dichloro-1,3-benzenedisulfonamide Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-5,6-dichloro-1,3-benzenedisulfonamide Hydrochloride is unique due to its specific halogenation pattern and the presence of both amino and sulfonamide groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .

Properties

IUPAC Name

4-amino-5,6-dichlorobenzene-1,3-disulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7Cl2N3O4S2.ClH/c7-4-2(16(10,12)13)1-3(17(11,14)15)6(9)5(4)8;/h1H,9H2,(H2,10,12,13)(H2,11,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OANDTPKPHRJPTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1S(=O)(=O)N)Cl)Cl)N)S(=O)(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl3N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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